Naphazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

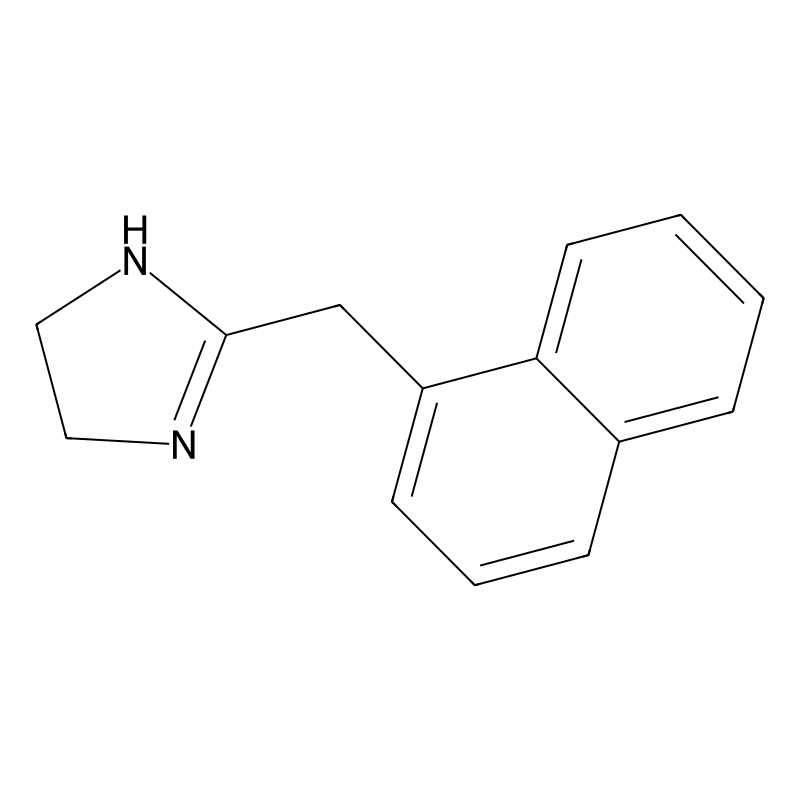

Naphazoline (CAS: 835-31-4) is an imidazoline-derivative sympathomimetic amine widely procured as a hydrochloride salt for use as a rapid-acting topical vasoconstrictor. Functioning primarily as a mixed α1/α2-adrenergic receptor agonist, it induces vascular smooth muscle contraction to rapidly reduce mucosal and conjunctival congestion [1]. In its standard hydrochloride form, it presents as a water-soluble crystalline powder with a pKa of approximately 10.35 to 10.8, making it highly suitable for slightly acidic to neutral aqueous formulations [2]. While newer generation imidazolines have been developed, naphazoline remains a foundational benchmark in over-the-counter (OTC) ophthalmic and nasal decongestant manufacturing due to its predictable onset kinetics and established formulation compatibility [1].

References

- [1] Abelson MB, et al. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness. Clin Ophthalmol. 2020; 14: 2015–2024.

- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11079, Naphazoline Hydrochloride.

Substituting naphazoline with other in-class imidazoline derivatives like tetrahydrozoline or oxymetazoline fundamentally alters the pharmacological and pharmacokinetic profile of the final formulation. While all are vasoconstrictors, naphazoline operates as a mixed α1/α2 agonist with a ~2:1 affinity ratio, whereas tetrahydrozoline is highly selective for α1 receptors and oxymetazoline heavily favors α2A receptors [1]. This divergence dictates the onset speed, duration of action (2–6 hours for naphazoline versus up to 12 hours for oxymetazoline), and the risk of rebound hyperemia (rhinitis or conjunctivitis medicamentosa)[2]. Furthermore, from a processability standpoint, naphazoline hydrochloride exhibits specific thermal and pH degradation vulnerabilities that require distinct buffering strategies compared to non-imidazoline substitutes like phenylephrine [3]. Procuring the wrong active pharmaceutical ingredient (API) will result in a mismatch with the target product profile, leading to either inadequate duration of relief or unintended intraocular pressure fluctuations [4].

References

- [1] Abelson MB, et al. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness. Clin Ophthalmol. 2020; 14: 2015–2024.

- [2] Stinson RJ, Sadofsky LR. Part 1 - imidazolines and the changing face of nasal decongestants. Front Pharmacol. 2025.

- [3] Journal of Analytical Methods in Chemistry. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. 2014.

- [4] Clinical Ophthalmology. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness.

Adrenergic Receptor Binding Selectivity

Naphazoline's mechanism of action is distinctly characterized by its mixed receptor affinity, which contrasts sharply with other common decongestants. Quantitative binding profiles demonstrate that naphazoline acts as a mixed α1/α2 receptor agonist with a binding affinity ratio of approximately 2:1 for α2:α1 receptors [1]. In direct contrast, tetrahydrozoline is a selective α1-adrenergic receptor agonist, and oxymetazoline exhibits an affinity of ~5:1 for α2:α1 receptors [1]. This specific mixed-affinity profile triggers distinct G-protein signaling cascades that culminate in rapid vascular smooth muscle contraction without the extreme α2-bias of newer generation imidazolines.

| Evidence Dimension | α2:α1 Receptor Binding Affinity Ratio |

| Target Compound Data | Naphazoline (~2:1 ratio for α2:α1) |

| Comparator Or Baseline | Oxymetazoline (~5:1 ratio for α2:α1) and Tetrahydrozoline (Selective α1) |

| Quantified Difference | Naphazoline provides a balanced mixed agonism, whereas comparators are highly skewed toward either α1 or α2. |

| Conditions | In vitro receptor binding assays for ocular decongestant APIs. |

Selecting naphazoline ensures a specific dual-pathway vasoconstrictive response, which is critical for formulators aiming to balance rapid onset with a specific tolerability profile.

Vasoconstriction Duration and Pharmacokinetic Profile

The pharmacokinetic duration of naphazoline is significantly shorter than that of closely related imidazoline analogs, which directly impacts dosing regimens and formulation design. Clinical and pharmacological evaluations indicate that naphazoline provides a relatively short window of activity lasting between 2 to 6 hours [1]. Conversely, tetrahydrozoline provides a prolonged effect lasting 4 to 8 hours, and oxymetazoline can sustain vasoconstriction for up to 12 hours [1]. While longer duration is sometimes desirable, naphazoline's shorter half-life is specifically leveraged in formulations where rapid clearance is preferred to minimize prolonged tissue ischemia.

| Evidence Dimension | Duration of mucosal vasoconstriction |

| Target Compound Data | Naphazoline (2–6 hours) |

| Comparator Or Baseline | Tetrahydrozoline (4–8 hours) |

| Quantified Difference | Naphazoline clears the system 2-4 hours faster than tetrahydrozoline. |

| Conditions | In vivo topical application to nasal and ocular mucosa. |

Buyers formulating short-acting, rapid-relief products must procure naphazoline to avoid the prolonged tissue exposure associated with longer-acting analogs.

Formulation Stability and Forced Degradation Kinetics

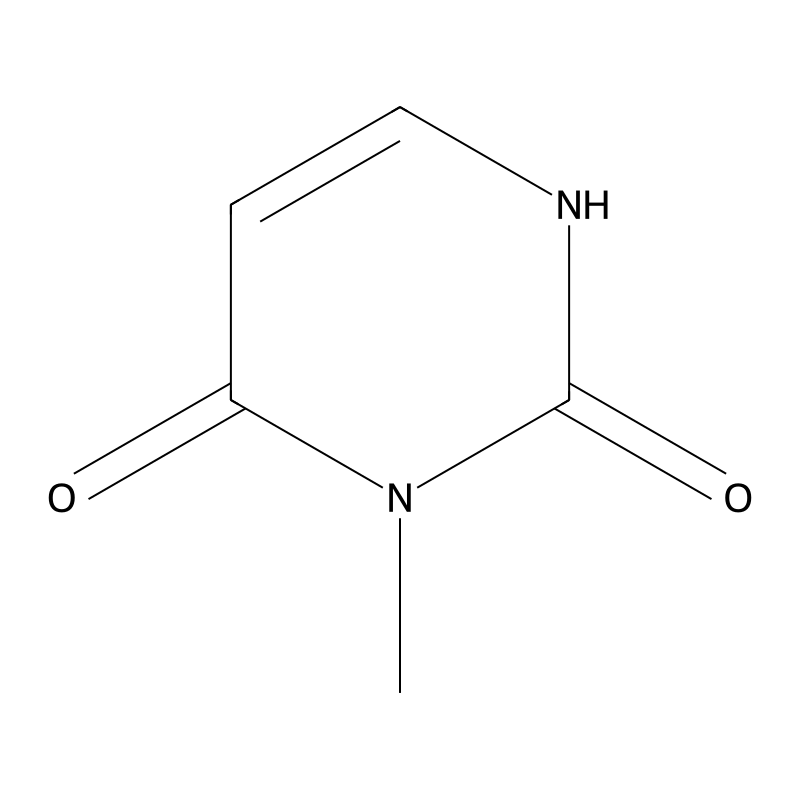

The stability profile of naphazoline hydrochloride dictates strict manufacturing and storage parameters. In forced degradation studies, naphazoline hydrochloride (pKa = 10.8) exhibited significant vulnerability to thermal and acidic stress. When exposed to 5 M HCl, the compound degraded by 78.5%, compared to a 44.9% degradation in 5 M NaOH [1]. Furthermore, under thermal stress at 40°C for 240 hours, naphazoline hydrochloride degraded by up to 94.3% [1]. This contrasts with co-formulated agents like pheniramine maleate, which remained stable under identical thermal conditions[1].

| Evidence Dimension | API Degradation Percentage |

| Target Compound Data | Naphazoline Hydrochloride (78.5% degradation in 5M HCl; 94.3% at 40°C over 240h) |

| Comparator Or Baseline | Pheniramine maleate (Stable at 40°C over 240h) |

| Quantified Difference | Naphazoline exhibits high thermal and acidic lability compared to stable co-ingredients. |

| Conditions | Forced degradation via HPLC analysis (5M HCl, 5M NaOH, 40°C for 240h). |

Procurement teams must ensure cold-chain logistics or strict ambient controls, and formulators must utilize precise buffering systems to prevent API loss during shelf-life.

Impact on Intraocular Pressure (IOP)

The selection of an ocular decongestant API significantly influences secondary physiological parameters such as intraocular pressure (IOP). In comparative studies assessing OTC sympathomimetic agents, naphazoline was observed to somewhat increase average intraocular pressure 30 minutes post-administration[1]. This is a critical divergence from tetrahydrozoline, which significantly lowered average IOP, and phenylephrine, which produced minimal effects on IOP under the same conditions [1]. This specific physiological response is tied to naphazoline's mixed α1/α2 agonism and must be accounted for in ophthalmic product safety profiling.

| Evidence Dimension | Change in Intraocular Pressure (IOP) |

| Target Compound Data | Naphazoline (Somewhat increased average IOP) |

| Comparator Or Baseline | Tetrahydrozoline (Significantly lowered IOP) and Phenylephrine (Minimal effect) |

| Quantified Difference | Naphazoline exerts an opposing effect on IOP compared to tetrahydrozoline. |

| Conditions | In vivo assessment 30 minutes after topical ocular administration. |

Formulators developing eye drops for populations sensitive to IOP fluctuations must carefully evaluate naphazoline against tetrahydrozoline based on these divergent physiological effects.

Short-Acting Acute Ophthalmic Decongestants

Due to its rapid 5-10 minute onset and short 2-6 hour duration, naphazoline is the optimal API for OTC eye drops designed for immediate, temporary relief of conjunctival redness where prolonged vasoconstriction is undesirable [1].

pH-Triggered In Situ Gelling Ocular Delivery Systems

Naphazoline hydrochloride's specific pKa (10.8) and solubility profile make it highly compatible with Carbopol/HPMC-based in situ gelling systems that require a stable API in a slightly acidic formulation that gels upon contact with the pH 7.4 environment of the eye [2].

Combination Antihistamine/Decongestant Therapies

Naphazoline is frequently procured for co-formulation with antihistamines (e.g., pheniramine maleate). However, its specific thermal degradation profile (up to 94.3% degradation at 40°C) dictates that these combination products require strict temperature-controlled manufacturing and specialized buffering [3].

References

- [1] Stinson RJ, Sadofsky LR. Part 1 - imidazolines and the changing face of nasal decongestants. Front Pharmacol. 2025.

- [2] ResearchGate. A Study on Stability and In Vivo Drug Release Of Naphazoline and Antazoline In Situ Gelling Systems for Ocular Delivery.

- [3] Journal of Analytical Methods in Chemistry. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. 2014.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

Drug Indication

Pharmacology

Naphazoline is an imidazole derivative and a direct-acting sympathomimetic amine with vasoconstrictive activity. Upon ocular administration, naphazoline exerts its effect by acting on alpha-adrenergic receptors in the arterioles of the conjunctiva to produce vasoconstriction, resulting in decreased conjunctival congestion and diminished itching, irritation and redness.

MeSH Pharmacological Classification

ATC Code

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AA - Sympathomimetics, plain

R01AA08 - Naphazoline

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AB - Sympathomimetics, combinations excl. corticosteroids

R01AB02 - Naphazoline

S - Sensory organs

S01 - Ophthalmologicals

S01G - Decongestants and antiallergics

S01GA - Sympathomimetics used as decongestants

S01GA01 - Naphazoline

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

Absorption Distribution and Excretion

Imidazoline compounds undergo some hepatic metabolism but a large fraction of the dose may be excreted unchanged in the urine. Urinary excretion is higher with more acidic urine.

Distribution data for naphazoline are scarce but imidazoline compounds are distributed throughout the body, and can cross the blood-brain barrier.

Clearance data for naphazoline is unavailable.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

[Threat of a SARS-CoV-2 endemic in a large hospital specialized in rheumatic diseases-relative all clear through consistent testing]

I Andreica, B Guminski, J Sokolar, A Patru, X Baraliakos, J BraunPMID: 33495854 DOI: 10.1007/s00393-021-00959-8

Abstract

The severe acute respiratory coronavirus type 2 (SARS-CoV-2) pandemic is keeping most countries of the world in suspense. In Germany the prevalence of SARS-CoV‑2 infections is under 2% but for weeks the numbers in Germany have also been increasing. The care in rheumatology was temporarily impaired by the first wave of the pandemic. This article reports the infection situation in the largest specialized rheumatology clinic in Germany, the Rheumatism Center Ruhrgebiet, because recently during the second wave for the first time several SARS-CoV‑2 infections occurred here over one weekend, which led to considerable anxiety in many of those involved. The situation could be clarified by consistent testing of patients and personnel with the rapid antigen test and the situation could be mollified. Ultimately, only a few persons were tested positive and the courses by the patients have so far remained bland. This shows the effectiveness of the protective hygiene measures consistently implemented since April.Evaluation of Gingival Displacement with Aluminum Chloride and Naphazoline Hydrochloride: A Randomized Controlled Trial

W F de Carvalho, L C V Junior, H F B Junior, T P D S Suguiura, I T S Previdelli, S SábioPMID: 33026719 DOI: 10.1922/EJPRD_2066Junior10

Abstract

The objective of this study was to evaluate the use of naphazoline hydrochloride in comparison with aluminum chloride for vertical gingival displacement. The inclusion criteria were: patients with a good general systemic condition; periodontal health; and thick gingival biotype. Moreover, the exclusion criteria were: smoking individuals; canine teeth or central incisors with carious lesions, abrasion, erosion, prosthetic abutments or unsatisfactory restorations; patients with periodontal disease; and users of continuous medication. 72 teeth were included and the Square Block Design was used to randomize the samples. Three measures were obtained from each tooth, and mean vertical gingival displacement was calculated. A descriptive analysis of the average displacement was performed. The normality test used was the Lilliefors' Test and for comparison between treatments, the Kruskal-Wallis Test was used. The Bartlett's Test for homogeneity of variances was used and a 5% (p ⟨ 0.05) significant level was considered. Thus, the Aluminum Chloride and Naphazoline Hydrochloride showed no statistically amount of gingival retraction than the control group (p = 0.3822). The average of gingival vertical displacement in all groups were less than 0,5 mm. The technique used did not allow any amount of horizontal displacement on obtained models.Non-medical Use of Naphazoline (Naphthyzin): Two Case Reports

Valentin Yurievich Skryabin, Maria Alekseevna Vinnikova, Sergey Dmitrievich Komarov, Albert Grigorievich KhvanPMID: 31972770 DOI: 10.1097/ADM.0000000000000617

Abstract

: The paper describes 2 case reports of non-medical use of Naphazoline (Naphthyzin). Both demonstrate that the peripherally acting alpha-adrenergic agonist Naphazoline obtains some addictive potential. The drug produces a feeling of euphoria, which resembles the perceived effects of psychostimulants. Both patients and people who consume Naphazoline for intoxication report increased tolerance after repeated use which indicates the addictive potential of the substance. To the best of our knowledge, this is the first examination of non-medical Naphazoline use and the first attempt to describe its addictive potential. Clinical psychiatrists should be aware of this phenomenon when addressing polysubstance use behavior.The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and Chlorobutanol in Pharmaceutical Pomade Form

Çiğdem K Dindar, Cem Erkmen, Bengi Uslu, Nilgün G GöğerPMID: 32691707 DOI: 10.2174/1386207323666200720101835

Abstract

Allergic rhinitis, acute nasal congestion and sinusitis are one of the most common health problems and have a major effect on the quality of life. Several medications are used to improve the symptoms of such diseases in humans. Pharmaceutical pomade form containing Ephedrine (EPD) HCl, Naphazoline (NPZ) HCl, Antazoline (ANT) HCl, and Chlorobutanol (CLO) is one of them.For these reasons, this study includes the development of spectrophotometric and chromatographic methods for the determination of EPD HCl, NPZ HCl, ANT HCl, and CLO active agents in the pharmaceutical pomade.

In the spectrophotometric method, third-order derivative of the amplitudes at 218 nm n=5 and the first-order derivative of the amplitudes 254 nm n=13 was selected for the determination of EPD, ANT, respectively while NPZ was determined by the second derivative at 234 nm and n=21. Colorimetric detection was applied for assay analysis of CLO at 540 nm. Furthermore, a reverse phase high performance liquid chromatographic (RP- HPLC) method has been developed and optimized by using Agilent Zorbax Eclipse XDB C18 (75 mm x 3.0 mm, 3.5μm) column. The column temperature was 40°C, binary gradient elution was used and the mobile phase consisted of 15 mM phosphate buffer in distilled water (pH 3.0) and methanol, and the flow rate was 0.6 mL min

and the UV detector was detected at 210 nm. The linear operating range was obtained as 11.97-70, 0.59-3, 2.79-30, and 2.92-200 μg mL

for EPD HCl, NPZ HCl, ANT HCl, and CLO respectively.

The LOD values were found to be 3.95, 0.19, 0.92 and 0.96 μg mL

for EPD HCl, NPZ HCl, ANT HCl, and CLO in the spectrophotometric method, respectively. The linear ranges in the RP-HPLC method were 8.2-24.36 μg mL

, 0.083 - 0.75 μg/mL, 2.01-7.5 μg mL

and 2.89-24.4 μg mL

for EPD HCl, NPZ HCl, ANT HCl, and CLO, respectively. The LOD values in the validation studies were 2.7, 0.025, 0.66 and 0.86 μg mL

for EPD HCl, NPZ HCl, ANT HCl, and CLO in RP-HPLC method respectively.

The results of the spectrophotometric and chromatographic methods were compared and no differences were found between the two methods.

Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives

Mustafa F Acar, Suat Sari, Sevim DalkaraPMID: 30973979 DOI: 10.1002/ddr.21538

Abstract

An estimated 50 million people suffer epilepsy worldwide and 30% of the cases do not respond to current antiepileptic drugs (AEDs). Here, we report synthesis and anticonvulsant screening of new derivatives of nafimidone, a well-known member of (arylakyl)azole anticonvulsants. The compounds showed promising protection against maximal electroshock (MES)-induced seizures in mice and rats when administered via intraperitoneal (ip) and oral route. Especially, 5b, 5c, and 5i displayed outstanding activity in rats in MES test when given ip (ED: 16.0, 15.8, and 11.8 mg/kg, respectively). Additionally, 5l was active against 6 Hz and corneal-kindled mice models. Behavioral toxicity of the compounds was very low and their therapeutic indexes were high compared to some currently available AEDs. A number of pharmaceutically relevant descriptors and properties were predicted for the compounds in silico in comparison with a set of known drugs. Favorable results were obtained such as good blood-brain barrier permeability and high oral absorption, as well as drug-likeness. 5l was found to show affinity to the benzodiazepine binding site of A-type GABA receptor via molecular docking simulations.

Exposure to antazoline-naphazoline eye drops during pregnancy and the risk of congenital malformations: a Danish nationwide cohort study

Vilde Thomseth, Vanja Cejvanovic, Espen Jimenez-Solem, Henrik E Poulsen, Tor Paaske Utheim, Jon T AndersenPMID: 30479070 DOI: 10.1111/aos.13980

Abstract

To investigate whether exposure to antazoline-naphazoline eye drops in the first trimester of pregnancy was associated with an increased risk of malformations in humans.All women giving live birth between 1997 and 2011 in Denmark were included in this nationwide cohort study. All women redeeming at least one prescription of antazoline-naphazoline eye drops during the first 84 days of pregnancy were identified. Logistic regression was used to estimate the odds ratios of malformations among exposed offspring compared to non-exposed offspring.

We identified 977 706 births between 1997 and 2011. A total of 3061 women (0.32%) were exposed to antazoline-naphazoline eye drops in the first trimester of pregnancy. The rate of congenital malformations was 3.0% (n = 93) in exposed offspring and 3.5% (n = 33 594) in unexposed offspring. First-trimester exposure to antazoline-naphazoline was not associated with major congenital malformations overall (odds ratio: 0.88, 95% confidence interval: 0.71-1.09) or with any specific major malformation. The number of redeemed prescriptions was unchanged during all trimesters of pregnancy as compared to before and after pregnancy (p < 0.05).

Exposure to antazoline-naphazoline eye drops in the first trimester of pregnancy appears not to be associated with increased teratogenic risk.

Ophthalmic drug abuse: An observational study from community pharmacies

Waed Al-Khalaileh, Rana Abu-Farha, Mayyada Wazaify, Marie Claire Van HoutPMID: 30737195 DOI: 10.1016/j.sapharm.2019.01.016

Abstract

There has been a trend in the past five years in Jordan for ophthalmic anticholinergic preparations to be misused or abused. This is done mainly to experience mental altering effects such as mood changes, euphoria or hallucinations. Such products are mostly obtained from community pharmacies without a prescription.This study aimed to observe the requests of ophthalmic preparations in community pharmacies in Amman, Jordan, and evaluating the most popular and frequently requested ophthalmic drops suspected of abuse. Also, it aimed to describe the current methods that Jordanian community pharmacists use to manage such requests.

A prospective cross-sectional observational study was conducted between November 2016 and January 2017 at sixteen different community pharmacies in Amman. All ophthalmic products requested were observed during this period.

A total of 140 ophthalmic product requests for 130 customers were observed. Dry eye was the most common complaint for which the customer requested the medication (n = 30, 23.1%) and direct self-medication (ie-requesting the product by name), was the most frequent method of purchase (n = 63, 48.5%). In 19 cases (14.6%), product requests were suspected to be for non-medical (ie-abuse) purposes. Most of the suspected cases were for Pentolate

(n = 11, 57.9%), whereas 7 were for Prisoline

(36.8%) and 1 for Naphcon-A

(5.3%). The majority of observed cases were for products requested without a prescription (n = 16, 84.2%), and in 12 cases out of which, sale was refused (63.2%).

More effort and enforcement of pharmacy regulation for safe dispensing is needed to reduce the abuse of ophthalmic products. Educating pharmacists and ophthalmologists would help raise awareness and control the type of drug abuse.

Multimodal Perioperative Analgesia Regimen: All Clear?

Mark C KendallPMID: 30236562 DOI: 10.1016/j.jopan.2018.06.002

Abstract

[From the Expert's Office: Overdose of a topical α-sympathomimetic drug - a medical malpractice]

Maik ElliesPMID: 30184580 DOI: 10.1055/a-0652-6199

Abstract

[Severe poisoning with naphazoline: update from a therapeutic error]

Mariano Díaz, Elizabeth Granson, Jesica Taiman, Jonathan Alava, Tomás Gabrielli, Laura MendozaPMID: 30016045 DOI: 10.5546/aap.2018.e626

Abstract

Naphazoline is a drug commonly used as a decongestant in adult patients. Its indication in Pediatrics is not frequent, being approved its use from the age of 12 for the toxic effects it possesses. Intoxication in children generates a potentially serious clinical picture. It is characterized by the immediate appearance of hypotonia, deterioration of the sensory, hypothermia and bradycardia of variable degree of clinical compromise. Although it is an infrequent intoxication, the anamnesis and the initial management of the patient are the key in the evolution. We present a 4-year-old boy who, as a therapeutic error, receives this drug, emphasizing the rapid and potentially severe establishment of the clinical picture.Explore Compound Types